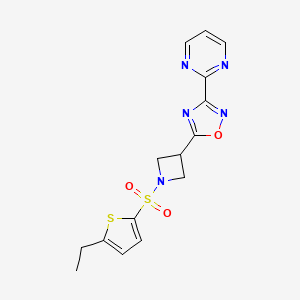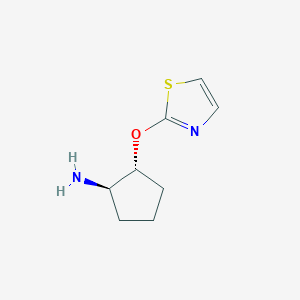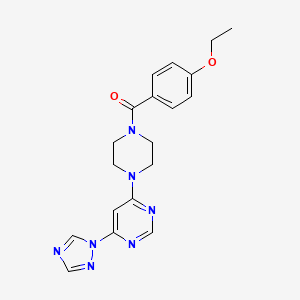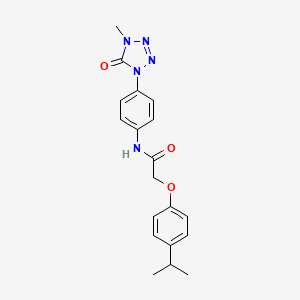
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound that is widely used in scientific research for its ability to bind to specific receptors in the brain. This compound is also known as MAP-2 and is a derivative of the neurotransmitter glutamate. The purpose of
Applications De Recherche Scientifique
MAP-2 is primarily used in scientific research as a tool to study the function of specific receptors in the brain. This compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By studying the effects of MAP-2 on this receptor, researchers can gain a better understanding of how the NMDA receptor functions and how it can be targeted for therapeutic purposes.
Mécanisme D'action
MAP-2 works by binding to the NMDA receptor and modulating its activity. This receptor is a type of ionotropic glutamate receptor, which means that it allows ions such as calcium and sodium to pass through the cell membrane when it is activated. MAP-2 binds to a specific site on the receptor known as the glycine site, which enhances the activity of the receptor and increases the influx of ions into the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAP-2 are primarily related to its modulation of the NMDA receptor. This receptor is involved in a wide range of processes in the brain, including learning and memory, synaptic plasticity, and neuronal development. By enhancing the activity of this receptor, MAP-2 can improve cognitive function and promote neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MAP-2 in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of this receptor in isolation and gain a better understanding of its function. However, one limitation of using MAP-2 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are several areas of future research that could be explored with MAP-2. One potential direction is to investigate the effects of this compound on other types of glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Another direction is to study the effects of MAP-2 on different cell types in the brain, such as astrocytes and microglia. Finally, future research could explore the potential therapeutic applications of MAP-2 for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, MAP-2 is a valuable tool for scientific research that has the potential to enhance our understanding of the function of the NMDA receptor and its role in the brain. By studying the effects of MAP-2 on this receptor, researchers can gain insights into the mechanisms underlying learning and memory processes and develop new treatments for neurological disorders. While there are some limitations to using MAP-2 in lab experiments, the future directions for research on this compound are promising and hold great potential for advancing our understanding of the brain.
Méthodes De Synthèse
The synthesis of MAP-2 involves the reaction of pyridine-3-carboxylic acid with ethyl chloroformate to form ethyl 2-chloro-2-(pyridin-3-yl)acetate. This compound is then reacted with methylamine to form methyl 2-amino-2-(pyridin-3-yl)acetate. Finally, the dihydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
Propriétés
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13-2)7-4-3-5-11-6-7;;/h3-6H,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCGEBRTXZVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)




![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)
![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

